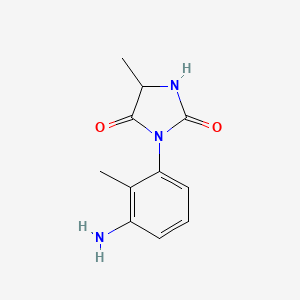

3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione

Description

3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core. The compound features a 3-amino-2-methylphenyl substituent at position 3 and a methyl group at position 5 (Figure 1). Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol (CAS: 1803562-67-5) . Hydantoins are known for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and antitumor properties. This compound is synthesized via multi-step organic reactions, often involving cyclization of urea derivatives or condensation of substituted phenyl groups with imidazolidine precursors .

Properties

IUPAC Name |

3-(3-amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6-8(12)4-3-5-9(6)14-10(15)7(2)13-11(14)16/h3-5,7H,12H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRCPJOXOHDPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-2-methylphenyl derivatives, the reaction proceeds through amidation and subsequent cyclization to form the imidazolidine ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

This compound has been identified as a potential candidate in drug development due to its structural properties that may influence biological activity. Its imidazolidine core is characteristic of many pharmacologically active compounds, making it a subject of interest in medicinal chemistry.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of imidazolidine derivatives. For instance, compounds similar to 3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione have shown promising results in inhibiting tumor growth in vitro and in vivo. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of such compounds against specific cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Preliminary research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes or obesity.

Case Study: Enzyme Activity Modulation

A study published in Biochemical Pharmacology demonstrated that derivatives of the imidazolidine structure could modulate enzyme activity related to glucose metabolism. The findings suggest that this compound might play a role in developing therapeutic agents for metabolic disorders.

Material Science

Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing polymers with specific functional properties. Its unique chemical structure allows for the modification of polymer characteristics, making it valuable in creating advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazolidine-2,4-dione scaffold allows extensive structural modifications, influencing physicochemical and biological properties. Below is a comparison with structurally related analogs:

Physicochemical Properties

Key differences in physicochemical parameters are summarized below:

Biological Activity

3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine ring, which is a common scaffold in various bioactive molecules. The presence of both amino and methyl groups enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of various biological pathways, which can be elucidated through structure-activity relationship (SAR) studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, a study conducted by the National Cancer Institute (NCI) assessed various derivatives in a panel of cancer cell lines. The results demonstrated significant cytotoxic effects against multiple cancer types, including:

| Cancer Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Non-small cell lung | <10 | 20 | 30 |

| Melanoma | <15 | 25 | 35 |

| Ovarian cancer | <12 | 22 | 32 |

| Prostate cancer | <14 | 24 | 34 |

These findings suggest that the compound has the potential to inhibit tumor growth effectively and could be a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer activity, derivatives of this compound have been investigated for their anti-inflammatory effects. Studies have shown that certain analogs can inhibit the activity of enzymes involved in inflammatory pathways, such as ADAMTS-4 and ADAMTS-5, which are implicated in diseases like osteoarthritis .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against a range of human tumor cell lines. The results indicated that the compound exhibited a mean GI50 value of approximately 15 μM across the tested lines, highlighting its potential as a lead compound for anticancer drug development .

- Mechanistic Insights : Another study focused on the molecular interactions of the compound with specific targets within cancer cells. Using computational modeling and docking studies, researchers identified key binding sites that facilitate the compound's inhibitory effects on target enzymes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted phenyl precursors with urea derivatives. For example, reactions in tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) with triethylamine as a base can yield intermediates, followed by acid hydrolysis. Yield optimization (e.g., 25–70%) depends on stoichiometric ratios, solvent polarity, and temperature control. Purity is verified via LC/MS (e.g., 98.05% purity with tR = 3.69 min) and NMR .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

- Methodological Answer :

- <sup>1</sup>H/13C NMR : Assign aromatic protons (δ 7.56–7.43 ppm for Ar–H) and methyl groups (δ 1.72 ppm for CH3). Carbonyl signals (δ 175–160 ppm) confirm the imidazolidine-dione core .

- LC/MS : ESI–MS ([M+H]<sup>+</sup> at m/z 441.29) ensures molecular weight validation .

- X-ray crystallography : Resolves U-shaped conformations and intermolecular interactions (e.g., centroid–centroid distances of 3.76–3.91 Å between aromatic rings) .

Q. What are the standard protocols for assessing purity and stability during storage?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water. Stability is tested under controlled humidity (40–60% RH) and temperature (4°C) using accelerated degradation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Aryl-substitution effects : Compare analogs with fluorophenyl vs. naphthyl groups. For example, 5-(naphthalen-1-yl) substitution increases hydrophobic interactions, improving antimicrobial activity .

- Piperazine/piperidinyl side chains : Modulate selectivity via steric effects (e.g., 4-(2-cyanophenyl)piperazine enhances target binding) .

- Quantitative SAR (QSAR) : Use computational tools (e.g., Mercury software) to correlate logP values with cellular permeability .

Q. What strategies resolve contradictions in NMR or crystallographic data for structurally similar derivatives?

- Methodological Answer :

- Dynamic NMR : Detect conformational exchange in solutions (e.g., NH protons at δ 10.44 ppm showing broad signals due to hydrogen bonding) .

- Crystallographic overlay analysis : Compare RMSD values (e.g., 0.075 Å for 25 non-H atoms) to identify deviations in aryl-ring orientations .

- DFT calculations : Validate experimental <sup>13</sup>C shifts (e.g., 175.89 ppm for C=O) against theoretical models .

Q. How does substituent topology influence selectivity in biological assays (e.g., antimicrobial vs. antidiabetic activity)?

- Methodological Answer :

- Pharmacophore mapping : Fluorophenyl groups enhance aldose reductase inhibition (IC50 < 1 µM) via polar interactions with catalytic residues .

- Microbiological assays : Test MIC values against S. aureus or E. coli; 5-phenyl-1,3,4-oxadiazole derivatives show broad-spectrum activity .

- Enzymatic assays : Measure competitive inhibition kinetics (e.g., Ki values for DprE1 inhibitors in mycobacterial studies) .

Q. What computational methods predict metabolic stability and degradation pathways?

- Methodological Answer :

- In silico metabolism : Use ADMET predictors (e.g., SwissADME) to identify labile sites (e.g., methyl groups prone to oxidation).

- LC–HRMS/MS : Track in vitro microsomal degradation products (e.g., hydroxylated or dealkylated metabolites) .

Q. How can green chemistry principles be applied to improve the sustainability of synthesis?

- Methodological Answer :

- Solvent substitution : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalytic recycling : Use immobilized DMAP to minimize waste in sulfonylation steps .

Key Research Gaps

- Environmental impact : Limited data on ecotoxicity or biodegradability of synthetic byproducts.

- In vivo pharmacokinetics : No published studies on bioavailability or tissue distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.